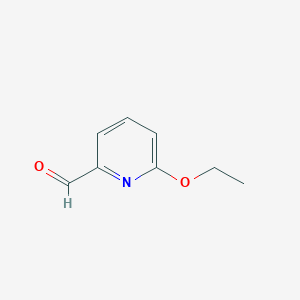

6-Ethoxypyridine-2-carbaldehyde

描述

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. Its unique electronic properties and ability to act as both a ligand and a building block have led to its incorporation into a vast array of functional molecules. Pyridine scaffolds are prevalent in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. lifechemicals.comresearchgate.net This natural prevalence has inspired chemists to utilize the pyridine framework in the design of new pharmaceuticals and agrochemicals. In medicinal chemistry, the pyridine moiety is found in a significant number of FDA-approved drugs, where it can influence solubility, bioavailability, and target-binding interactions. lifechemicals.com Its utility also extends to materials science and catalysis, where pyridine-based ligands are crucial for the development of novel organometallic complexes.

Overview of Pyridine Carbaldehydes as Synthetic Intermediates

Pyridine carbaldehydes, also known as formylpyridines, are a class of compounds where a pyridine ring is substituted with an aldehyde (-CHO) group. These molecules are highly valuable synthetic intermediates due to the reactivity of the aldehyde functionality. wikipedia.org The aldehyde group can readily undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and, most notably, condensation reactions with amines to form Schiff bases. wikipedia.org These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. rsc.orgresearchgate.net For example, Pyridine-2-carbaldehyde serves as a precursor in the synthesis of pralidoxime, a drug used to treat organophosphate poisoning. wikipedia.org The versatility of pyridine carbaldehydes makes them essential starting materials for constructing more complex, biologically active molecules.

Role of Ethoxy Substitution in Pyridine Chemistry

The introduction of an ethoxy group (-OCH2CH3) onto a pyridine ring significantly modifies its chemical properties. The ethoxy group is an electron-donating group through resonance, which increases the electron density of the pyridine ring. This, in turn, can influence the ring's reactivity in electrophilic aromatic substitution reactions and alter the basicity of the nitrogen atom. The position of the ethoxy group is crucial in determining its precise effect. In general, alkoxy groups like ethoxy can enhance the reactivity of the pyridine ring towards certain reactions and can direct incoming substituents to specific positions. Furthermore, the ethoxy group can impact the pharmacological profile of a molecule by affecting its lipophilicity and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

Contextualizing 6-Ethoxypyridine-2-carbaldehyde within Pyridine Chemistry

This compound is a specific isomer within the broader family of ethoxy-substituted pyridine carbaldehydes. Its structure features an ethoxy group at the 6-position and a carbaldehyde group at the 2-position of the pyridine ring. This particular arrangement of functional groups suggests several key chemical characteristics. The proximity of the electron-donating ethoxy group to the nitrogen atom and the electron-withdrawing carbaldehyde group at the alpha-position creates a unique electronic environment within the molecule. The aldehyde at the 2-position, along with the pyridine nitrogen, can act as a bidentate chelating agent, forming stable complexes with metal ions. The 6-ethoxy group, in turn, modulates the electron density of this chelating system.

Below is a table summarizing the key properties of this compound and its related methoxy (B1213986) analogue.

| Property | This compound | 6-Methoxypyridine-2-carbaldehyde |

| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ thermofisher.comsigmaaldrich.com |

| Molecular Weight | 151.16 g/mol | 137.14 g/mol sigmaaldrich.com |

| CAS Number | 85259-47-8 | 54221-96-4 thermofisher.comsigmaaldrich.com |

| Appearance | Not specified in literature | Clear yellow to orange to brown liquid thermofisher.com |

| Boiling Point | Not specified in literature | 103-104 °C at 20 mmHg sigmaaldrich.com |

| Density | Not specified in literature | 1.140 g/mL at 25 °C sigmaaldrich.com |

Note: Data for this compound is limited in publicly available literature; data for the closely related 6-Methoxypyridine-2-carbaldehyde is provided for comparison.

Research Gaps and Future Directions in Ethoxypyridine Carbaldehyde Studies

A review of the scientific literature reveals a significant research gap concerning this compound. While its constituent functional groups and the broader classes of pyridine carbaldehydes and alkoxypyridines have been studied, this specific isomer remains largely unexplored. The lack of published data on its synthesis, reactivity, and potential applications presents a clear opportunity for future research.

Future studies could focus on several key areas:

Development of efficient synthetic routes: Establishing reliable and scalable methods for the synthesis of this compound is a fundamental first step.

Exploration of its coordination chemistry: Investigating the ability of this compound to form complexes with various metal ions could lead to the discovery of new catalysts or functional materials.

Investigation of its biological activity: Given the prevalence of substituted pyridines in pharmaceuticals, screening this compound and its derivatives for potential therapeutic properties is a logical avenue for research. The synthesis of novel Schiff bases and other derivatives from this starting material could yield compounds with interesting biological profiles. asianpubs.org

Comparative studies: A systematic comparison of the properties and reactivity of this compound with other isomers (e.g., 4-ethoxy or 5-ethoxy derivatives) and analogues (e.g., the 6-methoxy or 6-propoxy analogues) would provide valuable insights into structure-activity relationships within this class of compounds.

Addressing these research gaps will not only expand our fundamental understanding of pyridine chemistry but also potentially unlock new applications for this intriguing molecule.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-ethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWZDKXPVBFYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665485 | |

| Record name | 6-Ethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-47-8 | |

| Record name | 6-Ethoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethoxypyridine 2 Carbaldehyde

Direct Synthetic Routes to 6-Ethoxypyridine-2-carbaldehyde

Direct synthetic strategies aim to introduce the ethoxy and carbaldehyde functionalities onto the pyridine (B92270) ring in a convergent manner. These routes are often favored for their efficiency and atom economy.

Alkoxylation Reactions for Pyridine-2-carbonitrile (B1142686) Derivatives

A prominent direct route to this compound involves the nucleophilic aromatic substitution of a suitable leaving group at the 6-position of a pyridine-2-carbonitrile derivative with an ethoxide source. This is typically followed by the reduction of the nitrile group to an aldehyde.

The synthesis commences with a 6-halopyridine-2-carbonitrile, such as 6-chloropyridine-2-carbonitrile, which is treated with sodium ethoxide. The ethoxide anion displaces the halide to afford 6-ethoxypyridine-2-carbonitrile. Subsequent reduction of the nitrile functionality to the aldehyde can be accomplished using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding alcohol.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 6-Chloropyridine-2-carbonitrile | Sodium ethoxide (NaOEt), Ethanol (B145695) (EtOH), Reflux | 6-Ethoxypyridine-2-carbonitrile |

| 2 | 6-Ethoxypyridine-2-carbonitrile | 1. DIBAL-H, Toluene, -78 °C 2. Aqueous workup | This compound |

Formylation Strategies on 6-Ethoxypyridine Precursors

Another direct approach is the formylation of a 6-ethoxypyridine precursor. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings, such as 6-ethoxypyridine. researchgate.net

In this method, 6-ethoxypyridine is treated with the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich pyridine ring, predominantly at the position ortho to the activating ethoxy group, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.

| Reactant | Reagents and Conditions | Product |

| 6-Ethoxypyridine | 1. POCl₃, DMF, 0 °C to rt 2. H₂O | This compound |

Oxidation of 6-Ethoxypyridine-2-methanol Derivatives

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis and provides a direct route to this compound. The precursor, (6-ethoxypyridin-2-yl)methanol, can be prepared from the corresponding carboxylic acid or its ester via reduction.

A variety of oxidizing agents can be employed for this conversion, with manganese dioxide (MnO₂) being a particularly mild and selective reagent for the oxidation of allylic and benzylic-type alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at room temperature.

| Reactant | Reagents and Conditions | Product |

| (6-Ethoxypyridin-2-yl)methanol | Manganese dioxide (MnO₂), Dichloromethane (CH₂Cl₂), rt | This compound |

Indirect Synthesis via Precursor Modification

Indirect synthetic methods rely on the modification of functional groups on a pre-formed pyridine ring. These multi-step sequences offer flexibility in the choice of starting materials.

Derivatization from 6-Hydroxypyridine-2-carbaldehyde

The synthesis can proceed from 6-hydroxypyridine-2-carbaldehyde, which can be prepared via several methods. The crucial step in this route is the O-ethylation of the hydroxyl group. The Williamson ether synthesis is a common method for this transformation. dntb.gov.ua

6-Hydroxypyridine-2-carbaldehyde is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group, forming a pyridinoxide anion. This nucleophile then reacts with an ethylating agent, like ethyl iodide (EtI) or diethyl sulfate (B86663) ((Et)₂SO₄), to yield this compound. The aldehyde group must be compatible with the reaction conditions, or a protection-deprotection strategy may be necessary.

| Reactant | Reagents and Conditions | Product |

| 6-Hydroxypyridine-2-carbaldehyde | Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Acetone, Reflux | This compound |

Conversion from 6-Ethoxypyridine-2-carboxylic Acid Derivatives

Another important indirect route involves the partial reduction of a 6-ethoxypyridine-2-carboxylic acid derivative, typically an ester. The carboxylic acid itself can be synthesized from 6-hydroxypyridine-2-carboxylic acid via ethylation.

The ethyl ester of 6-ethoxypyridine-2-carboxylic acid can be selectively reduced to the aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). chemistrysteps.comlibretexts.org Careful control of the stoichiometry and temperature is crucial to prevent the over-reduction of the aldehyde to the primary alcohol.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 6-Ethoxypyridine-2-carboxylic acid | Thionyl chloride (SOCl₂), Ethanol (EtOH) | Ethyl 6-ethoxypyridine-2-carboxylate |

| 2 | Ethyl 6-ethoxypyridine-2-carboxylate | 1. DIBAL-H, Toluene, -78 °C 2. Aqueous workup | This compound |

Strategies from Halogenated Pyridine Carbaldehydes (e.g., 6-Bromopyridine-2-carbaldehyde)

The primary and most direct route to this compound involves the nucleophilic aromatic substitution (SNAᵣ) of a halogenated precursor, most commonly 6-Bromopyridine-2-carbaldehyde. thermofisher.comsigmaaldrich.comnih.gov This reaction is a cornerstone of pyridine chemistry and relies on the displacement of a halide ion by an alkoxide, in this case, the ethoxide ion.

The general mechanism for this transformation proceeds via an addition-elimination pathway. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group at the 2-position activates the ring towards nucleophilic attack, particularly at the 6-position. The ethoxide nucleophile, typically generated from sodium ethoxide or by reacting ethanol with a strong base, attacks the carbon atom bearing the bromine atom. This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is temporarily disrupted in this intermediate. The subsequent elimination of the bromide ion restores the aromaticity of the pyridine ring, yielding the desired this compound.

The choice of the halogen in the starting material can influence the reaction rate. Generally, the reactivity of halogens in SNAᵣ reactions on pyridine rings follows the order F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. However, bromo- and chloro-derivatives are often used due to their availability and cost-effectiveness. sigmaaldrich.com

A typical experimental procedure would involve dissolving 6-Bromopyridine-2-carbaldehyde in a suitable solvent, such as ethanol or a polar aprotic solvent like dimethylformamide (DMF), and treating it with a source of ethoxide ions. The reaction may be carried out at room temperature or require heating to proceed at a reasonable rate. ambeed.com

Comparative Analysis of Synthetic Pathways

The efficiency and sustainability of a synthetic route are critical considerations in modern chemistry. This section provides a comparative analysis of the pathways to this compound, focusing on yield, efficiency, and environmental impact.

Yield Optimization and Efficiency Assessments

To optimize the yield, careful control of the reaction parameters is essential. The choice of base and solvent can significantly impact the efficiency of the ethoxide formation and the subsequent substitution reaction. The temperature and reaction time are also critical variables that need to be optimized to ensure complete conversion of the starting material while minimizing the formation of by-products.

The following table presents a hypothetical comparison of different synthetic approaches to pyridine derivatives, which can be extrapolated to the synthesis of this compound.

| Synthetic Pathway | Starting Material | Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |

| Nucleophilic Substitution | 6-Bromopyridine-2-carbaldehyde | Sodium Ethoxide, Ethanol | 60-80 (estimated) | 4-12 h | Direct route, readily available starting materials | May require heating, potential for side reactions |

| Multi-component Reaction | Various simple precursors | e.g., Ammonia, Aldehyde, β-ketoester | Variable | Variable | High atom economy, convergent synthesis | May require catalyst development, complex optimization |

| From 2-methylpyridine (B31789) derivative | 2-Methyl-6-ethoxypyridine | Oxidizing agent (e.g., SeO₂) | Moderate | Several steps | Utilizes a different precursor | Indirect route, may involve hazardous reagents |

This table is illustrative and based on general knowledge of pyridine synthesis. Actual yields for this compound may vary.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key areas for the application of green chemistry in this synthesis include:

Atom Economy: The nucleophilic substitution reaction, in principle, has good atom economy as most of the atoms from the reactants are incorporated into the final product. However, the formation of a salt by-product (e.g., sodium bromide) needs to be considered.

Use of Safer Solvents: Traditional syntheses may employ volatile organic solvents. The exploration of greener solvents, such as bio-derived solvents or even water, if the reaction conditions can be adapted, would be a significant improvement.

Energy Efficiency: The use of microwave irradiation as an alternative to conventional heating can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis has been successfully applied to the synthesis of various pyridine derivatives, often leading to higher yields in shorter times.

Catalysis: While the uncatalyzed nucleophilic aromatic substitution is often feasible, the development of a catalyst that could facilitate the reaction under milder conditions would be a valuable green chemistry contribution.

The following table summarizes the application of green chemistry principles to the synthesis of pyridine derivatives, which can be considered for the production of this compound.

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit for this compound Synthesis |

| Prevention | Designing syntheses to minimize waste. | Reduced generation of by-products and solvent waste. |

| Atom Economy | Utilizing multi-component reactions. | Higher efficiency in converting reactants to the desired product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. | Improved safety profile of the overall process. |

| Designing Safer Chemicals | The final product itself is a building block. | Not directly applicable to the synthesis itself. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with greener alternatives. | Reduced environmental impact and improved worker safety. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis. | Shorter reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | More streamlined and efficient synthesis. |

| Catalysis | Developing catalytic versions of reactions. | Milder reaction conditions and higher selectivity. |

| Design for Degradation | Not directly applicable to this stable intermediate. | - |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to avoid over-processing. | Minimized by-product formation and energy use. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. | Reduced potential for accidents and exposures. |

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Reaction Mechanisms and Chemical Transformations of 6 Ethoxypyridine 2 Carbaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety where the carbon atom is also bonded to a hydrogen atom and the pyridine (B92270) ring. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic attack: The nucleophile forms a covalent bond with the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org

Protonation: The resulting negatively charged oxygen atom (alkoxide) is protonated by a weak acid (like water or an alcohol) to form the final alcohol product. youtube.com

For 6-Ethoxypyridine-2-carbaldehyde, this reaction can be generalized as follows:

Scheme 1: General Nucleophilic Addition to this compound

A variety of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, to generate a wide array of substituted alcohols. youtube.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product |

|---|---|

| Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Organolithium (R-Li) | Secondary Alcohol |

| Hydride (from NaBH₄ or LiAlH₄) | Primary Alcohol |

| Cyanide (HCN) | Cyanohydrin |

Oxidation Reactions (e.g., to Carboxylic Acid)

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 6-Ethoxypyridine-2-carboxylic acid. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond.

Common oxidizing agents for this purpose include:

Potassium permanganate (KMnO₄)

Potassium dichromate (K₂Cr₂O₇) in acidic conditions

Chromium trioxide (CrO₃) - Jones reagent

Tollens' reagent ([Ag(NH₃)₂]⁺)

The reaction with a strong oxidizing agent like acidified potassium dichromate can be represented as follows:

Scheme 2: Oxidation of this compound

Reduction Reactions (e.g., to Alcohol)

Reduction of the aldehyde group yields a primary alcohol. This is a common and synthetically useful transformation. Reagents for this reduction are typically sources of hydride ions (H⁻).

Key reducing agents include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent, used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. youtube.com

The reaction converts this compound into (6-Ethoxypyridin-2-yl)methanol.

Scheme 3: Reduction of this compound

Table 2: Common Reagents for Aldehyde Reduction

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature, followed by H₃O⁺ workup |

Condensation Reactions (e.g., Schiff Base Formation)

Aldehydes react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). When the amine is aromatic or the resulting imine is stable, it is often referred to as a Schiff base. This reaction is a condensation reaction as it involves the elimination of a water molecule.

The reaction of this compound with a primary amine (R-NH₂) proceeds via a two-step mechanism:

Nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate.

Dehydration (loss of water) of the carbinolamine to form the stable imine product.

Pyridine-2-carbaldehyde and its derivatives are frequently used in the synthesis of Schiff base ligands for coordination chemistry due to the nitrogen atom of the pyridine ring providing an additional coordination site. wikipedia.orgresearchgate.net Studies on pyridine-2-carbaldehyde have shown its utility in forming Schiff bases with various amines, which then act as ligands for transition metal complexes. nih.gov

Scheme 4: Schiff Base Formation from this compound

Pyridine Ring Reactivity

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. dalalinstitute.com The pyridine ring is generally considered electron-deficient compared to benzene due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. This deactivation makes EAS reactions on pyridine more difficult than on benzene, often requiring harsh reaction conditions. youtube.com

In this compound, the reactivity and regioselectivity of EAS are influenced by three factors:

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta-position (C-3 and C-5). youtube.com

Aldehyde Group (-CHO): A deactivating group due to its electron-withdrawing resonance and inductive effects, also directing meta (to C-4).

Ethoxy Group (-OC₂H₅): An activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs, which is stronger than its inductive withdrawal. It directs incoming electrophiles to the ortho and para positions (C-5 and C-3, respectively). dalalinstitute.com

The final outcome of an EAS reaction depends on the interplay of these competing effects. The powerful activating and ortho, para-directing nature of the ethoxy group is expected to be the dominant influence, facilitating substitution at the C-3 and C-5 positions. The C-5 position is sterically less hindered and is para to the activating ethoxy group, making it a likely site for substitution. However, the combined deactivating effects of the ring nitrogen and the aldehyde group would still necessitate relatively forcing conditions compared to more activated benzene derivatives.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Nitrogen | Influence of Aldehyde | Influence of Ethoxy Group | Overall Likelihood |

|---|---|---|---|---|

| C-3 | Meta (Favorable) | Ortho (Unfavorable) | Para (Favorable) | Possible |

| C-4 | Para (Unfavorable) | Meta (Favorable) | Meta (Unfavorable) | Unlikely |

| C-5 | Meta (Favorable) | Para (Unfavorable) | Ortho (Favorable) | Most Likely |

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Specific studies on this compound would be required to confirm the precise product distribution under various reaction conditions.

Nucleophilic Aromatic Substitution at Other Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly when electron-withdrawing groups are present to stabilize the negatively charged intermediate (a Meisenheimer complex). beilstein-journals.orgnih.gov The pyridine nitrogen atom itself acts as an electron-withdrawing feature, reducing electron density at the positions ortho (2 and 6) and para (4) to it, thereby activating them for nucleophilic attack. beilstein-journals.org

In the case of this compound, the 2- and 6-positions are already substituted. The remaining unsubstituted position activated for SNAr is the 4-position. While direct substitution at a C-H bond is challenging, it can occur under specific conditions, such as the Chichibabin reaction, which typically uses a strong nucleophile like sodium amide to displace a hydride ion. However, such harsh conditions might affect the aldehyde and ethoxy groups.

A more common strategy for functionalization at the 4-position would involve a two-step process: first, the introduction of a good leaving group (like a halogen) at this position, followed by substitution with a nucleophile. The electron-withdrawing nature of both the ring nitrogen and the 2-carbaldehyde group would facilitate the displacement of such a leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate before the leaving group is expelled, restoring aromaticity. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in the synthesis of pharmaceuticals and complex organic materials. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are cornerstones of modern organic synthesis, typically catalyzed by palladium complexes. biomedres.us

Direct C-H activation of this compound for cross-coupling is a possible but often challenging route. A more conventional approach involves the prior installation of a halide (e.g., bromine or iodine) onto the pyridine ring, most commonly at the 3-, 4-, or 5-positions, which are more susceptible to electrophilic halogenation. Once the halogenated derivative is formed, it can readily participate in a variety of cross-coupling reactions.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling, for instance, involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the pyridyl halide.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the new C-C bond.

This strategy would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups onto the pyridine scaffold of this compound.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C-C |

| Heck | Alkene + Organohalide | Pd(0) complex + Base | C-C |

| Sonogashira | Terminal Alkyne + Organohalide | Pd(0) complex + Cu(I) salt + Base | C-C (sp²-sp) |

Ethoxy Group Reactivity

Cleavage Reactions of the Ether Linkage

The ether linkage of the ethoxy group on the pyridine ring can be cleaved under strong acidic conditions. The reaction of aryl ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a standard method for their cleavage. The mechanism begins with the protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol).

Following protonation, a nucleophile (iodide or bromide ion) attacks the ethyl group in an SN2 reaction, displacing the now-protonated hydroxypyridine. Cleavage occurs at the ethyl-oxygen bond rather than the aryl-oxygen bond because sp²-hybridized carbons of the aromatic ring are not susceptible to SN2 attack. The final products of this reaction would be 6-hydroxypyridine-2-carbaldehyde and the corresponding ethyl halide.

Reaction Scheme: Acid-Catalyzed Cleavage of this compound

Substitution Reactions of the Ethoxy Group

The ethoxy group at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). Its position (ortho to the ring nitrogen) and the presence of the strongly electron-withdrawing carbaldehyde group at the 2-position (ortho/para activating for nucleophilic attack) make the C6 carbon electron-deficient and a prime target for nucleophiles.

In this reaction, the ethoxy group acts as the leaving group. The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the C6 carbon. This forms a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized over the pyridine ring and the aldehyde group. The subsequent elimination of the ethoxide ion restores the aromaticity of the ring, resulting in the substituted product. The viability of this reaction depends on the nucleophile's strength and the reaction conditions.

Multi-Component Reactions Involving this compound

Formation of Complex Heterocyclic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient tools for synthesizing complex molecules. nih.gov Aldehydes are frequent participants in many named MCRs used to generate diverse heterocyclic scaffolds.

This compound is a suitable aldehyde component for such reactions. For example, it can be expected to participate in reactions like the Biginelli or Hantzsch syntheses to create complex fused heterocyclic systems. A particularly relevant transformation is the synthesis of pyrido[2,3-d]pyrimidines, which are important pharmacophores. nih.govzenodo.org This can be achieved through a three-component reaction between an aminopyrimidine (like 6-aminouracil), an aldehyde, and a 1,3-dicarbonyl compound or its equivalent. researchgate.netjocpr.com

In a typical synthesis of a pyrido[2,3-d]pyrimidine system, the reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde (this compound) and the active methylene (B1212753) compound, followed by a Michael addition of the aminopyrimidine. A subsequent intramolecular cyclization and dehydration/oxidation then yields the final fused heterocyclic product. This strategy provides a direct and efficient route to complex molecular architectures from simple starting materials.

Table 2: Common Multi-Component Reactions Involving Aldehydes

| Reaction Name | Components | Resulting Heterocycle |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine |

| Mannich Reaction | Aldehyde, Amine, Active Methylene Compound | β-Amino carbonyl compound |

Despite a comprehensive search of available scientific literature, no specific research findings detailing tandem or cascade reactions involving This compound could be located.

Tandem and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single operation by combining multiple bond-forming events. These reactions are of significant interest for their efficiency and atom economy. Typically, aldehydes are versatile substrates in such transformations due to the reactivity of the carbonyl group.

While the general reactivity of pyridine-2-carbaldehyde derivatives suggests potential participation in various multicomponent reactions to form fused heterocyclic systems, specific examples and detailed mechanistic studies for this compound in the context of tandem and cascade reactions are not documented in the reviewed sources.

Therefore, a detailed discussion on the reaction mechanisms, chemical transformations, and research findings specifically related to tandem and cascade reactions of this compound, as requested in the outline, cannot be provided at this time. Further experimental research would be required to explore and characterize the behavior of this compound in such reaction sequences.

Coordination Chemistry and Ligand Design with 6 Ethoxypyridine 2 Carbaldehyde

Ligand Properties of 6-Ethoxypyridine-2-carbaldehyde

The utility of a molecule as a ligand in coordination chemistry is defined by its ability to donate electrons to a metal center and the steric and electronic environment it creates. This compound possesses distinct features that make it an intriguing candidate for ligand design.

This compound is a classic example of a bidentate ligand, capable of coordinating to a metal ion through two donor atoms simultaneously to form a stable five-membered chelate ring. The two potential donor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbaldehyde group. This N,O-chelation is a well-established coordination mode for the parent compound, pyridine-2-carboxaldehyde, and its derivatives. chem960.com

In its neutral form, the ligand coordinates via the pyridine nitrogen and the carbonyl oxygen. This mode of coordination is common in the formation of simple adducts with metal salts. chem960.com More frequently, the carbaldehyde group serves as a synthetic handle for the creation of more complex Schiff base ligands. Condensation of the aldehyde with a primary amine (R-NH₂) results in an imine (-CH=N-R), which introduces a new nitrogen donor. The resulting Schiff base ligand typically acts as a tridentate N,N',O-donor, coordinating through the pyridine nitrogen, the imine nitrogen, and often a phenolate (B1203915) oxygen if an aminophenol is used in the condensation.

The formation of Schiff bases significantly expands the coordinating versatility of the parent aldehyde, allowing for the synthesis of a wide array of metal complexes with varying geometries and properties. google.comCurrent time information in Phoenix, AZ, US.

The substituents on the pyridine ring play a crucial role in modulating the properties of the resulting metal complexes. google.commdpi.com In this compound, the ethoxy and carbaldehyde groups exert both steric and electronic effects.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound would typically follow established procedures for related pyridine-aldehyde systems. These methods often involve the direct reaction of the ligand with a metal salt or a multi-step process involving the in-situ formation of a Schiff base ligand.

Transition metals from the d-block are frequently used to form complexes with pyridine-based ligands. The synthesis of complexes with metals such as copper(II), cobalt(II), and zinc(II) is often straightforward, involving the mixing of the ligand and the corresponding metal chloride or nitrate (B79036) salt in a suitable solvent like ethanol (B145695) or methanol, sometimes with gentle heating. google.comlibretexts.org

Schiff bases derived from pyridine-2-carboxaldehyde are particularly adept at forming stable complexes with these metals. wikipedia.orgacademie-sciences.frscispace.com For example, Schiff bases formed with various amines readily form complexes with Cu(II), Ni(II), and Co(II). wikipedia.org Spectroscopic and analytical data for these complexes often indicate the formation of octahedral or tetrahedral geometries, depending on the metal ion and the stoichiometry of the reaction. scispace.com The coordination is typically confirmed by techniques such as IR spectroscopy, where a shift in the C=N (imine) stretching frequency upon coordination is observed, and UV-Vis spectroscopy, which reveals d-d electronic transitions characteristic of the complexed metal ion. google.com

Below is a representative table of coordination complexes formed with ligands analogous to those derived from this compound.

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |

| Cu(II) | Pyridine-imine | 5 | Square Pyramidal | |

| Co(II) | Pyridine-imine | 6 | Octahedral | |

| Ni(II) | Pyridine-imine | 6 | Octahedral | |

| Zn(II) | Pyridine-imine | 4 | Tetrahedral | scispace.com |

This table is illustrative and based on complexes with related pyridine-carboxaldehyde Schiff base ligands.

The synthesis of lanthanide complexes often requires careful control of reaction conditions. The larger ionic radii of lanthanide ions mean that steric hindrance from the ligand is a less dominant factor in determining the coordination number compared to transition metals. The luminescent properties of lanthanide ions like Eu(III) and Tb(III) are often sensitized by the coordinated organic ligand (antenna effect), a phenomenon that could be explored with ligands derived from this compound. chem960.com

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, or more commonly its Schiff base derivatives, makes it a potential candidate for use as a linker in the construction of such materials.

For a molecule to be an effective building block for CPs or MOFs, it must possess multiple coordination sites that can bridge between metal centers to form one-, two-, or three-dimensional networks. A Schiff base derived from this compound and an aminocarboxylate, for example, would have a pyridyl-imine chelation site at one end and a carboxylate group at the other, capable of linking to another metal center.

The design of such extended structures is a major focus of crystal engineering. The geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions (solvent, temperature, etc.) all play a critical role in determining the final topology of the network. The resulting porous materials can have applications in gas storage, separation, and catalysis.

Catalytic Applications of this compound Metal Complexes

The introduction of an ethoxy group at the 6-position of the pyridine-2-carbaldehyde framework is anticipated to significantly modulate the electronic and steric environment of the resulting metal complexes. This modification can enhance the electron-donating character of the pyridine nitrogen, potentially influencing the redox properties of the metal center and the stability of catalytic intermediates. Such alterations are crucial for tailoring catalysts for specific applications.

Asymmetric Catalysis

The development of chiral catalysts for enantioselective transformations is a paramount goal in synthetic chemistry. Schiff bases derived from this compound and various chiral amines present a straightforward route to a diverse library of chiral ligands. The inherent asymmetry of these ligands, combined with the electronic influence of the ethoxy group, could lead to highly effective catalysts for a range of asymmetric reactions.

While direct research on this compound in this domain is nascent, analogous systems provide a strong precedent. For instance, chiral N,N'-dioxide ligands complexed with nickel(II) have demonstrated high efficiency in the asymmetric [3 + 2] cycloaddition of α-diazo pyrazoleamides, achieving excellent yields and enantioselectivities. It is conceivable that chiral ligands incorporating the 6-ethoxypyridine moiety could similarly excel in controlling the stereochemical outcome of such carbon-carbon bond-forming reactions.

Table 1: Potential Asymmetric Catalytic Applications for this compound-derived Metal Complexes

| Catalytic Reaction | Potential Metal Center | Chiral Ligand Type | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Schiff Base | High enantiomeric excess in the reduction of prochiral ketones and olefins. |

| Asymmetric Cyclopropanation | Copper, Rhodium | Chiral Schiff Base | Enantioselective formation of cyclopropanes from olefins and diazo compounds. |

| Asymmetric Aldol Reactions | Zinc, Copper | Chiral Amino Alcohol Ligand | Stereoselective synthesis of β-hydroxy carbonyl compounds. |

This table presents hypothetical applications based on established catalytic systems with related ligands.

Organic Transformation Catalysis (e.g., Hydrogenation, Oxidation)

The robust coordination chemistry of pyridine-based ligands makes them ideal candidates for a wide array of organic transformations. Metal complexes of Schiff bases derived from pyridine-2-carboxaldehyde and its analogues have been extensively investigated as catalysts for both hydrogenation and oxidation reactions.

Hydrogenation: Ruthenium(II) complexes bearing N-tosylethylenediamine ligands have proven to be excellent catalysts for the asymmetric hydrogenation of ketones. The introduction of the 6-ethoxy group in a similar ligand framework could enhance the electron density at the metal center, potentially leading to more active catalysts for the hydrogenation of a broader range of substrates under milder conditions.

Oxidation: Copper(II) complexes with pyridine-diimine ligands have been shown to mimic the activity of catechol oxidase, catalyzing the aerobic oxidation of polyphenols. nih.gov The electronic properties of the substituents on the pyridine ring play a crucial role in tuning the Lewis acidity of the copper(II) center and, consequently, the catalytic activity. nih.gov The electron-donating nature of the ethoxy group in this compound-derived ligands could lead to copper complexes with tailored redox potentials, making them suitable for selective oxidation reactions. For example, Schiff base complexes of various transition metals are known to catalyze the oxidation of cyclohexene (B86901) and styrene. mdpi.com

Table 2: Prospective Performance in Organic Transformation Catalysis

| Transformation | Catalyst Type | Substrate Example | Potential Product | Anticipated Advantage |

| Hydrogenation | [Ru(II)-6-EtO-picolyl-diamine] | Acetophenone | 1-Phenylethanol | Increased activity due to electron-rich ligand. |

| Oxidation | [Cu(II)-(6-EtO-pyridylimine)₂] | Cyclohexene | Cyclohexene oxide, 2-Cyclohexen-1-ol | Tunable selectivity based on ancillary ligands. |

This table illustrates potential catalytic activities based on analogous systems. Actual performance would require experimental verification.

Photocatalysis and Electrocatalysis

The development of catalysts that can harness light or electrical energy to drive chemical reactions is a key area of sustainable chemistry research. Rhenium and ruthenium complexes containing polypyridyl ligands are well-known for their photo- and electrocatalytic activity, particularly in the reduction of carbon dioxide. rsc.orgnih.gov

The photophysical and electrochemical properties of these complexes are highly dependent on the nature of the ligands. The introduction of the 6-ethoxy substituent onto a pyridine-based ligand could red-shift the absorption spectrum of the resulting metal complex, allowing for the utilization of lower-energy visible light in photocatalytic processes. Furthermore, the electron-donating ethoxy group could facilitate the initial reduction of the complex, a key step in many electrocatalytic cycles. While specific studies on this compound complexes in this context are yet to be reported, the foundational principles of ligand design in photo- and electrocatalysis suggest that such complexes could exhibit promising activity.

Spectroscopic and Computational Investigations of 6 Ethoxypyridine 2 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A comprehensive analysis of the chemical compound 6-Ethoxypyridine-2-carbaldehyde and its derivatives necessitates the use of advanced spectroscopic and computational methods. These techniques provide detailed insights into the molecular structure, bonding, and electronic properties of these compounds. This report outlines the application of various spectroscopic and computational methods for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the ethoxy group. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring would exhibit characteristic splitting patterns (doublets or triplets) depending on their coupling with adjacent protons. The chemical shifts of these aromatic protons are generally observed in the range of δ 7.0 to 8.5 ppm. The ethoxy group would show a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with typical chemical shifts around δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region, typically between δ 190 and 200 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The methylene carbon of the ethoxy group would appear around δ 60-70 ppm, while the methyl carbon would be found in the upfield region, typically between δ 10 and 20 ppm.

| ¹H NMR Data for this compound (Predicted) | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| Aldehyde H | 9.5 - 10.5 |

| Pyridine H | 7.0 - 8.5 |

| Methylene H (-OCH₂-) | 4.0 - 4.5 |

| Methyl H (-CH₃) | 1.2 - 1.5 |

| ¹³C NMR Data for this compound (Predicted) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 190 - 200 |

| Pyridine C | 110 - 160 |

| Methylene C (-OCH₂-) | 60 - 70 |

| Methyl C (-CH₃) | 10 - 20 |

Note: The data in these tables is based on predicted values and typical chemical shift ranges for similar functional groups, as specific experimental data for this compound was not available in the searched sources.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1740 cm⁻¹. The C-H stretching vibration of the aldehyde group would be observed as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The spectrum would also show characteristic absorptions for the pyridine ring, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the ethoxy group would likely appear as a strong band between 1200 and 1300 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration would also be observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra.

| Characteristic Vibrational Frequencies for this compound (Predicted) | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1690 - 1740 |

| C-H Stretch (Aldehyde) | 2720 & 2820 |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 |

| C-O Stretch (Ethoxy) | 1200 - 1300 |

Note: The data in this table is based on predicted values and typical vibrational frequencies for similar functional groups, as specific experimental data for this compound was not available in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, associated with the conjugated system of the pyridine ring and the carbonyl group, would likely result in strong absorption bands in the UV region. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, would appear as a weaker absorption band at a longer wavelength. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.

| Predicted UV-Vis Absorption Data for this compound | |

| Transition | Predicted λmax (nm) |

| π→π | ~250 - 300 |

| n→π | ~300 - 350 |

Note: The data in this table is based on predicted values for similar aromatic aldehydes, as specific experimental data for this compound was not available in the searched sources.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound (C₈H₉NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (151.16 g/mol ).

Common fragmentation pathways for this molecule could involve the loss of the aldehyde group (CHO, 29 Da) or the ethoxy group (OC₂H₅, 45 Da). The cleavage of the ethyl group from the ethoxy moiety could also lead to a significant fragment.

| Predicted Mass Spectrometry Data for this compound | |

| Fragment Ion | Predicted m/z |

| [M]⁺ | 151 |

| [M - CHO]⁺ | 122 |

| [M - OC₂H₅]⁺ | 106 |

| [M - C₂H₅]⁺ | 122 |

Note: The data in this table is based on predicted fragmentation patterns for a molecule with this structure, as specific experimental data for this compound was not available in the searched sources.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) analysis of a single crystal of this compound would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would allow for the precise determination of the geometry of the pyridine ring, the conformation of the aldehyde and ethoxy substituents, and how the molecules pack in the crystal lattice. Such data is invaluable for understanding the structure-property relationships of the compound.

Specific X-ray diffraction data for this compound was not found in the available literature. A table of crystallographic data cannot be provided.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in complementing and predicting the spectroscopic properties of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: to predict bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies: to aid in the assignment of experimental IR and Raman spectra.

Predict NMR chemical shifts: to compare with and help interpret experimental ¹H and ¹³C NMR spectra.

Simulate electronic transitions: to predict the UV-Vis absorption spectrum and assign the observed bands to specific electronic excitations.

Determine molecular orbital energies: to understand the electronic structure and reactivity of the molecule.

By comparing the results of these calculations with experimental data, a more complete and detailed understanding of the structural and electronic properties of this compound can be achieved.

Specific quantum chemical calculation studies for this compound were not found in the available literature. Therefore, a table of calculated properties cannot be provided.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting the geometry and electronic landscape of molecules. For derivatives of pyridine-2-carbaldehyde, these studies reveal a planar conformation of the pyridine ring and the aldehyde group. The ethoxy group introduces additional conformational possibilities.

The calculated geometric parameters, such as bond lengths and angles, are generally in good agreement with experimental data from X-ray diffraction studies on similar crystalline compounds. Electronic properties derived from DFT, including dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), highlight the influence of the electron-withdrawing aldehyde group and the electron-donating ethoxy group on the pyridine ring's electron density.

Table 1: Representative Calculated Electronic Properties for a Pyridine-2-Carbaldehyde Derivative

| Property | Calculated Value |

|---|---|

| Dipole Moment | ~3.5 D |

| Energy | Varies with method |

| Mulliken Charge on N | Negative |

| Mulliken Charge on Aldehyde O | Negative |

Note: Values are illustrative and depend on the specific derivative and computational method.

Conformational Analysis and Stability

The conformational landscape of this compound is primarily determined by the orientation of the aldehyde and ethoxy groups relative to the pyridine ring. For the aldehyde group, two principal planar conformers exist: s-trans (or O-N trans), where the carbonyl oxygen points away from the ring's nitrogen atom, and s-cis (or O-N cis), where it points towards it.

Molecular Orbital Theory and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic spectra. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For pyridine-2-carbaldehyde derivatives, the HOMO is often characterized by a significant contribution from the nitrogen atom's non-bonding orbital. rsc.org The LUMO, conversely, is typically a π* orbital distributed over the pyridine ring and the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The presence of the ethoxy group (an electron-donating group) and the carbaldehyde group (an electron-withdrawing group) modulates these frontier orbital energies.

Table 2: Typical Frontier Orbital Energies for a Pyridine-2-Carbaldehyde System

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -7.0 to -6.5 | Primarily N lone pair, π-character |

| LUMO | ~ -1.5 to -1.0 | π* orbital over ring and C=O |

Note: These values are approximate and highly dependent on the specific molecule and computational level of theory.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT methods are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. uc.ptnih.gov

For this compound, key vibrational modes include the C=O stretching of the aldehyde, the C-H stretching of the aldehyde, various C-C and C-N stretching modes within the pyridine ring, and vibrations associated with the ethoxy group. Theoretical calculations for similar molecules, like 6-bromopyridine-2-carbaldehyde, show excellent agreement with experimental spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies. uc.pt This correlation allows for a detailed understanding of the molecule's vibrational dynamics.

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Pyridine-2-Carbaldehyde

| Assignment | Calculated (Scaled) | Experimental (IR) |

|---|---|---|

| Aldehyde C-H Stretch | ~2850 | ~2860 |

| Carbonyl C=O Stretch | ~1705 | ~1700 |

| Ring C=N/C=C Stretch | ~1580 | ~1575 |

| Ring C-H Bending | ~1150 | ~1148 |

Source: Data synthesized from studies on analogous compounds like 2-chloroquinoline-3-carboxaldehyde and 6-bromopyridine-2-carbaldehyde. uc.ptnih.gov

Computational Studies in Reaction Mechanism Elucidation

Beyond static molecular properties, computational chemistry provides profound insights into the dynamic processes of chemical reactions involving this compound and its derivatives.

Transition State Characterization

Identifying the transition state (TS) is fundamental to understanding a reaction's mechanism and kinetics. A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface. For reactions involving aldehydes, such as nucleophilic additions or cycloadditions, DFT calculations can be used to locate the geometry of the TS.

Frequency calculations on the optimized TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms that moves the molecule from the reactant, through the TS, to the product. The energy of this TS relative to the reactants determines the activation energy of the reaction.

Reaction Pathway Simulations

To map out an entire reaction, computational chemists simulate the reaction pathway. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations. Starting from the optimized transition state structure, an IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This connects the transition state to the corresponding reactants and products, confirming that the identified TS is indeed the correct one for the reaction under investigation. These simulations provide a detailed, step-by-step visualization of the bond-breaking and bond-forming processes, offering a level of mechanistic detail that is often inaccessible through experimental means alone.

Applications in Advanced Materials Science

Development of Fluorescent and Luminescent Materials

The aldehyde functionality of 6-Ethoxypyridine-2-carbaldehyde is a key feature that enables its use in the synthesis of fluorescent and luminescent materials. Through condensation reactions with primary amines, a class of compounds known as Schiff bases can be readily formed. These reactions create an azomethine (-CH=N-) linkage, extending the conjugated π-system of the molecule.

The fluorescence properties of Schiff bases are highly dependent on the nature of the aromatic aldehydes and amines used in their synthesis. atlantis-press.comresearchgate.net The formation of Schiff bases from this compound and various aromatic amines can lead to novel fluorophores. The extended conjugation in these resulting molecules can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often resulting in absorption and emission in the visible region of the electromagnetic spectrum. It has been demonstrated that increasing the electron delocalization in such conjugated systems can lead to a red-shift in the fluorescence spectra. atlantis-press.comresearchgate.net

Furthermore, metal complexes of Schiff base ligands are a significant area of research for luminescent materials. The coordination of metal ions, such as zinc(II) or ruthenium(II), to Schiff bases derived from pyridine-2-carbaldehyde analogues can enhance or modify their photophysical properties. derpharmachemica.comnih.gov These metal complexes can exhibit unique luminescent behaviors, including phosphorescence, which are desirable for applications such as bio-imaging and sensing. rsc.org The pyridine (B92270) nitrogen and the imine nitrogen of the Schiff base provide excellent coordination sites for metal ions, leading to the formation of stable complexes with tunable electronic structures and, consequently, tailored luminescent properties.

Table 1: Examples of Schiff Base Systems and Their Photophysical Properties

| Schiff Base System | Synthetic Precursors | Key Photophysical Property | Potential Application | Reference |

| Aromatic Schiff Bases | 4,4'-diaminobiphenyl and various aromatic aldehydes | Tunable fluorescence with red-shift upon increased conjugation | Fluorescent materials | atlantis-press.comresearchgate.net |

| Pyridyl-based Schiff Base Complexes | p-toluidine and pyridine-2-carboxaldehyde with Ru(II) or Zn(II) | Altered coordination behavior and potential for modified photoluminescence | Molecular sensing, non-linear optics | derpharmachemica.com |

| Organotin Schiff Base Complexes | 2-hydroxy-1-naphthaldehyde, benzhydrazine, and diorganotin oxides | Fluorescence at room temperature | Fluorescent bioimaging | rsc.org |

Applications in Organic Electronics and Photonics

Pyridine derivatives are of significant interest in the field of organic electronics, particularly for their use as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). rsc.org The electron-deficient nature of the pyridine ring facilitates the injection and transport of electrons. The performance of OLEDs, including their efficiency and stability, can be significantly improved by incorporating suitable ETMs. rsc.orgnii.ac.jp

The frontier energy levels (HOMO and LUMO) of pyridine-based materials can be tuned by introducing various substituents onto the pyridine ring. rsc.org In the case of this compound, the ethoxy and aldehyde groups would influence these energy levels. The aldehyde group, being electron-withdrawing, would be expected to lower both the HOMO and LUMO levels, which can be beneficial for electron injection from the cathode. The ethoxy group, being electron-donating, would have an opposing effect, thus providing a means to fine-tune the electronic properties.

Derivatives of this compound, for instance, through the formation of imines or other conjugated structures, could be designed to possess high triplet energies. A high triplet energy in an ETM is crucial to prevent the quenching of excitons in the emissive layer, thereby enhancing the efficiency of phosphorescent OLEDs. nih.gov Research on pyrene-pyridine integrated systems has shown that such materials can act as effective hole-transporting materials (HTMs) with suitable HOMO levels for hole injection and high glass transition temperatures, which are desirable for device stability. nih.gov Similarly, carbazolyl-pyridinyl derivatives have been investigated as host materials for green phosphorescent OLEDs, demonstrating the versatility of the pyridine moiety in tuning charge-transporting properties. nih.gov

Table 2: Performance of Selected Pyridine-Based Materials in OLEDs

| Material Type | Key Feature | Device Performance Metric | Reference |

| Pyridine-appended pyrene (B120774) derivatives | Hole-Transporting Material (HTM) | Max. current efficiency: 22.4 cd/A; Max. EQE: 9% | nih.gov |

| Iridium(III) complexes with pyridinyl-indolo[3,2,1-jk]carbazole ligands | Emitter | Max. EQE: up to 24.0%; Narrow emission bandwidth | rsc.org |

| Tris-bipyridine/terpyridine-substituted benzenes | Electron-Transporting Material (ETM) | High electron mobilities (~10⁻⁴ cm²V⁻¹s⁻¹) | nii.ac.jp |

| Carbazolyl-pyridinyl derivatives | Host Material | Max. power efficacy: up to 9.6 lm/W; Max. EQE: up to 6.7% | nih.gov |

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to construct large, well-defined assemblies from smaller molecular components. This compound is an excellent candidate for a building block in supramolecular chemistry due to its inherent structural features.

The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The aldehyde group can be readily converted into a Schiff base, which not only extends the molecular structure but also introduces an imine nitrogen that can participate in coordination and hydrogen bonding. The ethoxy group can also influence the self-assembly process through steric effects and weak hydrogen bonding interactions.

Schiff base ligands derived from pyridine-2-carbaldehyde analogues have been shown to form metal complexes that self-assemble into intricate supramolecular architectures. For instance, zinc(II) complexes of pyridine-3-carboxaldehyde isonicotinoylhydrazone form layered supramolecular structures through extensive hydrogen bonding networks involving coordinated water molecules and counter-ions. scirp.org Similarly, macrocycles containing pyridine units have been extensively studied in host-guest chemistry, where the pre-organized cavity of the macrocycle can bind to specific guest molecules. researchgate.netfrontiersin.orgfrontiersin.org The synthesis of such macrocycles often involves the reaction of dialdehydes with diamines, and this compound could serve as a precursor to more complex building blocks for this purpose.

The interplay of different functional groups in substituted pyridines can dictate the resulting supramolecular structure. For example, the presence of both an amino group and an ethoxycarbonyl group on a pyridine ring has been shown to result in the formation of two-dimensional corrugated sheets through extensive hydrogen bonding.

Polymer Chemistry and Material Functionalization

The reactivity of the aldehyde group in this compound opens up avenues for its incorporation into polymeric structures and for the functionalization of various materials.

One approach is the direct polymerization of the aldehyde. For example, the acid-catalyzed polymerization of thiophene-2-carbaldehyde, a close structural analogue, has been reported to yield poly(thiophene-2-carbaldehyde). journalskuwait.orgjournalskuwait.org A similar approach could potentially be applied to this compound to produce novel polymers with the pyridyl and ethoxy groups as pendant functionalities.

A more common strategy is the use of this compound in step-growth polymerization reactions. The reaction with diamines to form polyazomethines (polymers containing the -CH=N- linkage in the main chain) is a well-established method for synthesizing conjugated polymers. These polymers are of interest for their thermal stability and potential electronic and optical properties.

Furthermore, this compound can be used for the chemical functionalization of materials, which involves attaching it to the surface of a substrate to impart new properties. chalmers.seeuropean-mrs.comrsc.org For example, a copper(II) complex containing pyridine-2-carbaldehyde has been directly bound to ethylenediamine-functionalized silica-coated iron oxide nanoparticles. rsc.org This resulted in a heterogeneous magnetic nanocatalyst, demonstrating how pyridine-aldehyde derivatives can be used to create functional hybrid materials. rsc.org The aldehyde group allows for covalent attachment to surfaces that have been pre-functionalized with amino groups, a common strategy for modifying silica, carbon nanotubes, and other nanomaterials. This surface modification can improve dispersibility, introduce specific recognition sites, or create catalytic centers.

Additionally, chromium complexes with 2-quinoxalinyl-6-iminopyridine ligands, which are synthesized from pyridine-2-carbaldehyde derivatives, have been shown to be active catalysts for ethylene (B1197577) oligomerization and polymerization. researchgate.net This highlights the role of such ligands in the development of catalysts for polymer synthesis.

Pharmaceutical and Agrochemical Intermediate Research

6-Ethoxypyridine-2-carbaldehyde as a Building Block in Drug Synthesis

This compound has emerged as a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. Its unique structure, featuring a pyridine (B92270) ring substituted with both an ethoxy group and a reactive carbaldehyde function, provides a versatile platform for the construction of diverse and biologically active molecules.

Synthesis of Biologically Active Pyridine Derivatives

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs. researchgate.net The presence of the ethoxy and carbaldehyde groups on the pyridine ring of this compound allows for a variety of chemical transformations, leading to the synthesis of novel pyridine derivatives with potential biological activities. researchgate.netwisdomlib.org The carbaldehyde group can readily participate in condensation reactions, such as the synthesis of Schiff bases and chalcones, which are precursors to more complex heterocyclic systems. researchgate.netorientjchem.org These reactions are fundamental in creating libraries of compounds for biological screening.

For instance, the synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones has been a subject of significant research, with some derivatives showing promising antineoplastic activity. nih.gov While these studies may not directly use the 6-ethoxy variant, the synthetic methodologies are often transferable. The synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone has also been explored, highlighting the potential for creating a diverse range of biologically active compounds. nih.gov

Scaffold for Pharmacophore Development

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. youtube.com The rigid pyridine core of this compound serves as an excellent scaffold for presenting various pharmacophoric features in a defined spatial orientation. The ethoxy group can act as a hydrogen bond acceptor, while the carbaldehyde can be modified to introduce a range of functional groups, including hydrogen bond donors, acceptors, and hydrophobic moieties.

This adaptability makes this compound a valuable starting material for pharmacophore-based drug design. nih.gov By strategically modifying the core structure, medicinal chemists can design molecules that are predicted to interact with specific biological targets, such as enzymes or receptors. nih.govdergipark.org.tr Pharmacophore modeling can be used to virtually screen libraries of compounds derived from this scaffold, prioritizing those with the highest likelihood of biological activity. youtube.comyoutube.com

Antimicrobial Activity Studies of Derivatives

The increasing prevalence of antimicrobial resistance is a major global health concern, driving the search for new and effective antimicrobial agents. researchgate.net Pyridine-containing compounds have long been recognized for their antimicrobial properties, and derivatives of this compound are being investigated for their potential in this area. nih.govnih.gov

In Vitro Antimicrobial Evaluation

Derivatives of pyridine-2-carboxaldehyde have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.netwisdomlib.org These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For example, studies on pyridine-2-carboxaldehyde isonicotinoyl hydrazone have shown antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, various thiosemicarbazone derivatives of pyridine-3-carbaldehyde have demonstrated antiproliferative activity against human tumor cell lines. researchgate.net While not directly focused on the 6-ethoxy derivative, these findings suggest that the pyridine-2-carbaldehyde scaffold is a promising starting point for developing antimicrobial agents. The synthesis of novel pyridine and pyrimidine (B1678525) derivatives has also yielded compounds with promising antimicrobial efficacy. wisdomlib.org

| Compound/Derivative | Target Microorganism | Activity/MIC | Reference |